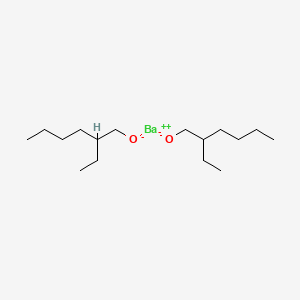

Barium(2+);2-ethylhexan-1-olate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);2-ethylhexan-1-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17O.Ba/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVDYXIHQRRWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34BaO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Barium bis(2-ethylhexanoate)

An In-depth Technical Guide to the Physicochemical Properties of Barium bis(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium bis(2-ethylhexanoate), also known as Barium Octoate, is an organometallic compound with the chemical formula C₁₆H₃₀BaO₄.[][2][3][4][5][6] It consists of a central barium cation coordinated to two 2-ethylhexanoate anions.[4][6] This compound serves as a barium source that is soluble in organic solvents, making it a versatile precursor and additive in various industrial and research applications.[4][7] While its primary uses are in materials science—notably in the preparation of thin-film superconductors and as a heat stabilizer for PVC—its well-defined chemical properties make it a subject of interest for researchers in diverse fields.[][6][8] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and essential safety information.

Chemical and Physical Properties

The physicochemical properties of Barium bis(2-ethylhexanoate) are summarized below. It is important to note that some reported values, such as appearance and flash point, vary across different commercial sources, which may be attributable to the presence of solvents, impurities, or the physical form of the material (e.g., solid vs. solution).

Identification and Formula

| Property | Value | Source(s) |

| IUPAC Name | barium(2+);2-ethylhexanoate | [][3][4][5][7] |

| Synonyms | Barium bis(2-ethylhexanoate), Barium 2-ethylhexanoate, Barium octoate | [][2][7] |

| CAS Number | 2457-01-4 | [][2][3] |

| EC Number | 219-535-8 | [2][7] |

| Molecular Formula | C₁₆H₃₀BaO₄ | [][2][3][4][5] |

| Linear Formula | [CH₃(CH₂)₃CH(C₂H₅)CO₂]₂Ba | |

| Molecular Weight | 423.73 g/mol | [][2][4][7] |

| InChI Key | VJFFDDQGMMQGTQ-UHFFFAOYSA-L | [][4] |

| Canonical SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ba+2] | [][4][6][9] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Viscous liquid; Clear to slightly hazy pale yellow to brown liquid; Straw colored liquid; Fibers, powder, or crystals | [][3][7][10] |

| Melting Point | >300°C | [10][11][12] |

| Boiling Point | 228°C at 760 mmHg | [12] |

| Density | 0.78 - 1.05 g/cm³ | [7] |

| Solubility | Soluble in organic solvents. Reported water solubility is 172 g/L at 20°C, though it is primarily used in applications requiring non-aqueous solubility. | [][4][6][7][10][11] |

| Flash Point | Values are conflicting, ranging from 25°C to 116.6°C. Some sources state it is not applicable. This variation may depend on whether the material is in a solvent. | [2][10][11][12] |

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of Barium bis(2-ethylhexanoate) are not extensively published. However, standard methodologies for synthesis and characterization are applicable.

Synthesis of Barium bis(2-ethylhexanoate)

A common and straightforward method for synthesizing Barium bis(2-ethylhexanoate) is through a direct acid-base neutralization reaction.[4][8]

Methodology:

-

Reactants: A basic barium compound (e.g., Barium Hydroxide, Ba(OH)₂) and 2-ethylhexanoic acid are used as primary reactants.[4] Barium carbonate can also be used, which produces carbon dioxide as a byproduct.[8]

-

Stoichiometry: The reaction requires a 1:2 molar ratio of the barium source to 2-ethylhexanoic acid.

-

Ba(OH)₂ + 2 C₈H₁₆O₂ → Ba(C₈H₁₅O₂)₂ + 2 H₂O[4]

-

-

Procedure: a. The 2-ethylhexanoic acid is typically dissolved in a suitable organic solvent. b. The barium compound is added gradually to the acid solution with constant stirring. c. The reaction mixture is heated to ensure complete conversion.[4] d. Water, a byproduct of the neutralization, is removed, often through azeotropic distillation. e. The final product is isolated after solvent removal.

Purification: Purification can be achieved via solvent extraction. This technique utilizes the differential solubility of the compound in organic and aqueous phases to remove ionic impurities.[6] Toluene or xylene are effective organic solvents for this purpose.[6]

Caption: General workflow for the synthesis of Barium bis(2-ethylhexanoate).

Application in Materials Science: Metal-Organic Decomposition (MOD)

Barium bis(2-ethylhexanoate) is a key precursor in the Metal-Organic Decomposition (MOD) technique, which is used to create high-quality inorganic thin films, such as those for superconductors.[6][8]

Methodology:

-

Precursor Solution: Barium bis(2-ethylhexanoate) is dissolved, along with other metal-organic precursors, in a suitable organic solvent to create a homogenous coating solution.[8]

-

Substrate Coating: The solution is applied to a substrate using methods like spin-coating.[8]

-

Heat Treatment (Pyrolysis): The coated substrate undergoes a two-stage heat treatment. a. Low-Temperature Bake: The solvent is evaporated. b. High-Temperature Anneal (Calcination): The organic ligands are decomposed, leaving behind the desired inorganic barium-containing thin film.[8]

Caption: Workflow for using Barium bis(2-ethylhexanoate) in thin film synthesis.

Safety and Handling

Barium bis(2-ethylhexanoate) is associated with significant health hazards and requires careful handling. The compound is classified as acutely toxic and is a suspected reproductive toxin.[5][13][14][15]

GHS Hazard Information

| Category | Code(s) | Description | Source(s) |

| Signal Word | Danger / Warning | [7][14][15] | |

| Acute Toxicity | H302, H332, H331 | Harmful if swallowed. Harmful if inhaled. Toxic if inhaled. | [5][14][16] |

| Reproductive Toxicity | H360FD, H361d | May damage fertility. May damage the unborn child. Suspected of damaging fertility or the unborn child. | [13][14][15] |

| Eye Damage | H318, H319 | Causes serious eye damage. Causes serious eye irritation. | [13][16] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, anti-static clothing, safety glasses with side-shields, and use a dust mask (e.g., N95) or approved respirator.[13][14]

-

Handling: Handle in a well-ventilated area or under a fume hood.[13][16][17] Avoid contact with skin, eyes, and inhalation of mists or vapors.[13][14] Prevent electrostatic charges.[13] Do not eat, drink, or smoke when using this product.[14][15][16]

-

Storage: Store in a cool, dry, and well-ventilated place.[13][14][17] Keep the container tightly closed.[13][14] Some sources recommend storage in a flammables area.[2][10][11][12]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[13][14][16]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[13][14][17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[13][16][17]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[13][14]

Conclusion

Barium bis(2-ethylhexanoate) is a well-characterized organometallic compound with established physicochemical properties. Its primary value to the research community, particularly in materials science, lies in its role as a soluble metal-organic precursor for the synthesis of advanced materials. While it does not have direct applications in drug development signaling pathways, a thorough understanding of its properties, synthesis, and handling is essential for researchers utilizing barium-containing compounds. Strict adherence to safety protocols is mandatory due to its significant toxicity.

References

- 2. chemwhat.com [chemwhat.com]

- 3. Barium 2-ethylhexanoate in 2-ethylhexanoic acid, Ba ca 17.5% 25 g | Buy Online [thermofisher.com]

- 4. Buy barium(2+);2-ethylhexanoate [smolecule.com]

- 5. Barium 2-ethylhexanoate in 2-ethylhexanoic acid, Ba ca 17.5% | Fisher Scientific [fishersci.ca]

- 6. Buy Barium 2-ethylhexanoate | 2457-01-4 [smolecule.com]

- 7. americanelements.com [americanelements.com]

- 8. Barium 2-ethylhexanoate | 2457-01-4 | Benchchem [benchchem.com]

- 9. BARIUM BIS(2-ETHYLHEXANOATE) [drugfuture.com]

- 10. BARIUM 2-ETHYLHEXANOATE | 2457-01-4 [chemicalbook.com]

- 11. 2457-01-4 CAS MSDS (BARIUM 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. barium 2-ethylhexanoate | CAS#:2457-01-4 | Chemsrc [chemsrc.com]

- 13. shop.mega.de [shop.mega.de]

- 14. BARIUM 2-ETHYLHEXANOATE - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.it [fishersci.it]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Barium(2+);2-ethylhexan-1-olate molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Barium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium 2-ethylhexanoate (Ba(OOCCH(C₂H₅)C₄H₉)₂) is a metal-organic compound widely utilized as a precursor in materials science, particularly for the synthesis of advanced ceramics, thin-film superconductors, and perovskites through methods like Metal-Organic Deposition (MOD).[1] Its solubility in organic solvents makes it a versatile source of barium for non-aqueous applications.[2][3] This guide provides a detailed examination of its molecular structure, bonding characteristics, synthesis protocols, and spectroscopic signature. While a definitive single-crystal X-ray structure is not publicly available, this document synthesizes data from analogous compounds and spectroscopic analyses to present a comprehensive model of its chemical nature.

Chemical and Physical Properties

Barium 2-ethylhexanoate, also known as barium octoate, is the barium salt of 2-ethylhexanoic acid. The compound's properties are summarized below.

| Identifier | Value |

| IUPAC Name | barium(2+);2-ethylhexanoate[4] |

| Synonyms | Barium bis(2-ethylhexanoate), Barium octoate[3] |

| CAS Number | 2457-01-4[2] |

| Molecular Formula | C₁₆H₃₀BaO₄ or [CH₃(CH₂)₃CH(C₂H₅)CO₂]₂Ba[3] |

| Molecular Weight | ~423.73 g/mol |

| Property | Value |

| Appearance | Viscous liquid or powder/crystals[5] |

| Solubility | Soluble in organic solvents[3] |

| Melting Point | >300 °C[5] |

| Boiling Point | 228 °C at 760 mmHg (for the free acid)[5] |

Molecular Structure and Bonding

A definitive single-crystal X-ray diffraction study for barium 2-ethylhexanoate is not readily found in published literature. Consequently, precise bond lengths and angles cannot be quantitatively tabulated. However, a robust model of its structure and bonding can be inferred from spectroscopic data and the well-established coordination chemistry of barium carboxylates.

2.1. The Barium Cation (Ba²⁺)

The barium ion is a large alkaline earth metal cation (Group 2) with an ionic radius of approximately 135 pm.[3] Its large size and +2 charge allow for high and flexible coordination numbers, commonly ranging from 8 to 12.[6][7] This contrasts with smaller cations that typically exhibit lower coordination numbers (e.g., 4 or 6).

2.2. The 2-Ethylhexanoate Ligand

The 2-ethylhexanoate anion is a carboxylate ligand. The carboxylate group (-COO⁻) is a versatile ligand that can coordinate to metal ions in several ways:

-

Monodentate: One oxygen atom binds to the metal center.

-

Bidentate: Both oxygen atoms bind to the same metal center (chelating).

-

Bridging: The oxygen atoms bind to two or more different metal centers, often leading to the formation of polynuclear clusters or coordination polymers.[8]

2.3. Ba-OOC Bonding and Coordination Environment

The bonding between the Ba²⁺ ion and the 2-ethylhexanoate ligands is primarily ionic in nature. In the solid state or concentrated solutions, the carboxylate groups are expected to bridge multiple barium centers, leading to a polymeric structure. This is a common feature for alkaline earth metal carboxylates. The large size of the Ba²⁺ ion and the steric bulk of the 2-ethylhexanoate ligands likely result in a complex, highly coordinated environment. For comparison, Ba-O bond lengths in other barium carboxylate structures, such as certain metal-organic frameworks, have been observed in the range of 2.65 Å to 3.02 Å.[4]

The diagram below illustrates a conceptual model of the potential coordination modes of the carboxylate ligands around a central barium ion.

Caption: Conceptual model of Ba²⁺ coordination with 2-ethylhexanoate ligands.

Experimental Protocols

3.1. Synthesis

Several methods are employed for the synthesis of barium 2-ethylhexanoate. The choice of method often depends on the desired purity, scale, and cost.

Protocol 1: Reaction of Barium Carbonate with 2-Ethylhexanoic Acid [1] This is a common and commercially viable method.

-

Reactants: Barium carbonate (BaCO₃) and 2-ethylhexanoic acid (C₈H₁₆O₂). A solvent such as xylene or toluene may be used to facilitate the reaction and remove water.

-

Procedure: a. A stoichiometric amount of barium carbonate is slowly added to 2-ethylhexanoic acid (often a slight excess of the acid is used) in a reaction vessel equipped with a stirrer and a Dean-Stark apparatus for azeotropic water removal. b. The mixture is heated, typically to the reflux temperature of the solvent, to initiate the reaction. The reaction progress is monitored by the evolution of carbon dioxide gas and the collection of water. c. The reaction is driven to completion by the continuous removal of water. d. After the reaction is complete, the mixture is cooled. If a solvent was used, it is removed under reduced pressure. e. The resulting product is filtered to remove any unreacted barium carbonate, yielding barium 2-ethylhexanoate.

-

Reaction: BaCO₃ + 2 C₈H₁₆O₂ → Ba(C₈H₁₅O₂)₂ + H₂O + CO₂

Protocol 2: Ligand Exchange Reaction This method involves the reaction of a soluble barium salt with a salt of 2-ethylhexanoic acid.

-

Reactants: Barium chloride (BaCl₂) or barium acetate (Ba(OAc)₂) and sodium 2-ethylhexanoate (NaC₈H₁₅O₂).

-

Procedure: a. Sodium 2-ethylhexanoate is dissolved in a suitable solvent (e.g., ethanol). b. An aqueous solution of barium chloride is added dropwise to the sodium 2-ethylhexanoate solution with stirring. c. A precipitation reaction occurs, forming barium 2-ethylhexanoate (which may be soluble in an organic phase) and sodium chloride (soluble in the aqueous phase). d. The product is isolated by phase separation and extraction into an organic solvent, followed by washing with water to remove the salt byproduct. e. The solvent is evaporated to yield the final product.

-

Reaction: BaCl₂ + 2 Na(C₈H₁₅O₂) → Ba(C₈H₁₅O₂)₂ + 2 NaCl

The following diagram illustrates a general workflow for the synthesis and characterization of barium 2-ethylhexanoate.

Caption: Workflow for synthesis and analysis of barium 2-ethylhexanoate.

3.2. Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.[1]

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the characteristic functional groups, particularly the carboxylate group.

-

Methodology: A small sample of barium 2-ethylhexanoate (as a thin film on a salt plate or as a KBr pellet if solid) is analyzed using an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Interpretation: The key feature is the absence of the broad O-H stretch (from the carboxylic acid) and the C=O stretch around 1700-1725 cm⁻¹. Instead, two characteristic peaks for the carboxylate anion appear:

-

Asymmetric stretching (νₐₛ(COO⁻)): Typically in the 1550-1610 cm⁻¹ region.

-

Symmetric stretching (νₛ(COO⁻)): Typically in the 1400-1440 cm⁻¹ region.

-

The C-H stretching vibrations of the alkyl chain are observed around 2850-2960 cm⁻¹.[1]

-

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of the 2-ethylhexanoate ligand and assess the purity of the compound.

-

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Interpretation:

-

¹H NMR: The spectrum will show complex multiplets for the alkyl protons (-CH₃, -CH₂, -CH) of the 2-ethylhexanoate chain. Integration of the signals should correspond to the correct proton count.

-

¹³C NMR: The spectrum will show distinct signals for each carbon in the organic ligand, with the carboxylate carbon (-COO⁻) appearing significantly downfield (typically >180 ppm).

-

| Spectroscopic Data Summary | |

| Technique | Characteristic Features |

| FTIR | Absence of C=O stretch (~1710 cm⁻¹). Presence of strong carboxylate asymmetric (1550-1610 cm⁻¹) and symmetric (1400-1440 cm⁻¹) stretches. C-H stretches (~2900 cm⁻¹).[1] |

| ¹H NMR | Signals corresponding to the protons of the 2-ethylhexanoate alkyl chain. |

| ¹³C NMR | Signals for all 8 carbons of the ligand. Carboxylate carbon signal expected at >180 ppm. |

Conclusion

Barium 2-ethylhexanoate is a key organometallic precursor whose utility is derived from its chemical structure and bonding. While the absence of a published crystal structure precludes a detailed quantitative analysis of its solid-state arrangement, a comprehensive understanding can be built from the principles of barium coordination chemistry and extensive spectroscopic data. The molecule is characterized by primarily ionic bonding between a large, highly-coordinating Ba²⁺ cation and two 2-ethylhexanoate ligands. This structure facilitates its solubility and controlled decomposition, properties that are critical for its applications in advanced materials synthesis. The experimental protocols outlined in this guide provide a foundation for the synthesis and rigorous characterization of this important compound.

References

- 1. Barium 2-ethylhexanoate | 2457-01-4 | Benchchem [benchchem.com]

- 2. Barium 2-ethylhexanoate | 2457-01-4 | CAA45701 | Biosynth [biosynth.com]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. barium 2-ethylhexanoate | CAS#:2457-01-4 | Chemsrc [chemsrc.com]

- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 7. Synthesis, Crystal Structure, and Optical Properties of the Barium meta-Pertechnetate Ba[TcO4]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Decomposition of Barium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium 2-ethylhexanoate, an organometallic compound, serves as a crucial precursor in various industrial applications, notably in the synthesis of advanced materials such as thin-film superconductors through Metal-Organic Deposition (MOD) techniques. Its thermal decomposition characteristics are paramount to understanding and optimizing these processes. This guide provides a comprehensive overview of the thermal decomposition of barium 2-ethylhexanoate, detailing the experimental protocols for its analysis, presenting available quantitative data, and illustrating the proposed decomposition pathways.

Thermal Decomposition Profile

The thermal decomposition of barium 2-ethylhexanoate is a multi-step process, primarily characterized by the initial breakdown of the organic ligands, followed by the decomposition of the resulting inorganic intermediate at higher temperatures.

Decomposition Pathway

The generally accepted thermal decomposition pathway of barium 2-ethylhexanoate proceeds in two principal stages:

-

Initial Decomposition: Upon heating, the barium 2-ethylhexanoate molecule decomposes, leading to the formation of barium carbonate (BaCO₃) and volatile organic byproducts. Studies on analogous metal carboxylates suggest that the primary organic byproduct is a ketone, in this case, di-2-ethylhexyl ketone, along with the release of carbon dioxide.

-

Secondary Decomposition: At significantly higher temperatures, the intermediate barium carbonate decomposes further to yield barium oxide (BaO) and carbon dioxide.

This two-step process is a common feature in the thermal analysis of alkaline earth metal carboxylates.

Quantitative Thermal Analysis Data

While specific quantitative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure barium 2-ethylhexanoate is not extensively available in publicly accessible literature, data from similar barium carboxylates, such as barium propionate, can provide valuable insights into the expected thermal behavior. The following table summarizes the expected decomposition stages and products.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Solid Residue | Gaseous Byproducts |

| Step 1: Decomposition to Barium Carbonate | 300 - 400 | ~53.6% | BaCO₃ | Di-2-ethylhexyl ketone, CO₂ |

| Step 2: Decomposition of Barium Carbonate | > 800 | ~10.4% (of initial mass) | BaO | CO₂ |

Note: The temperature ranges and mass loss percentages are estimates based on the decomposition of similar metal carboxylates and theoretical calculations. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The following section outlines a detailed methodology for the thermogravimetric analysis and differential scanning calorimetry of barium 2-ethylhexanoate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of barium 2-ethylhexanoate.

Instrumentation: A simultaneous TGA-DSC instrument is recommended to obtain concurrent data on mass change and heat flow.

Experimental Parameters:

-

Sample Preparation: A small sample of barium 2-ethylhexanoate (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Temperature Program:

-

Initial Temperature: 25°C

-

Heating Rate: A constant heating rate of 10°C/min is commonly employed.

-

Final Temperature: 1000°C (to ensure complete decomposition of the carbonate intermediate).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures and the percentage mass loss for each step. The DSC curve (heat flow vs. temperature) is used to identify endothermic or exothermic events associated with decomposition and to quantify the enthalpy of these transitions.

The following diagram illustrates a typical experimental workflow for TGA-DSC analysis.

Caption: Experimental workflow for TGA-DSC analysis.

Decomposition Signaling Pathway

The thermal decomposition of barium 2-ethylhexanoate can be visualized as a signaling pathway where the initial reactant undergoes a series of transformations triggered by thermal energy. The following diagram, generated using Graphviz, illustrates the proposed logical relationship of this decomposition process.

Caption: Proposed thermal decomposition pathway.

Conclusion

The thermal decomposition of barium 2-ethylhexanoate is a critical aspect of its application as a precursor in materials science. Understanding the two-step decomposition process, which proceeds via a barium carbonate intermediate, is essential for controlling the formation of the desired final inorganic product. While specific quantitative data for this compound remains limited, analysis of related barium carboxylates provides a reliable framework for predicting its thermal behavior. The experimental protocols and decomposition pathway outlined in this guide offer a solid foundation for researchers and professionals working with this and similar organometallic precursors. Further investigation using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) could provide more detailed insights into the volatile decomposition products and the precise reaction mechanism.

Solubility Profile of Barium 2-Ethylhexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of barium 2-ethylhexanoate in various organic solvents. This information is critical for professionals in research and development who utilize this organometallic compound in diverse applications, including as a heat stabilizer in polymers, a catalyst, and a precursor for advanced materials. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and provides a visual representation of the experimental workflow.

Introduction to Barium 2-Ethylhexanoate

Barium 2-ethylhexanoate is a metal carboxylate salt known for its solubility in non-aqueous solvents.[1][2] This property is fundamental to its utility in various industrial processes where homogeneous incorporation into organic media is required. The compound consists of a central barium ion coordinated to two 2-ethylhexanoate ligands. Its molecular structure lends itself to solubility in non-polar and some polar aprotic organic solvents. Understanding the extent of its solubility in different solvents is crucial for optimizing reaction conditions, formulation development, and purification processes.

Solubility Data

Table 1: Solubility of Barium 2-Ethylhexanoate in Various Organic Solvents

| Solvent | Solvent Type | Temperature (°C) | Solubility | Notes |

| Xylene | Non-polar, Aromatic | Ambient | ~30% (w/w) | Commercially available as a solution of this concentration.[2][4] |

| Toluene | Non-polar, Aromatic | Ambient | Soluble | Often used as a solvent for synthesis and extractions involving barium 2-ethylhexanoate.[4] |

| Dichloromethane | Polar Aprotic | Ambient | Soluble | Used as a solvent during the purification process of barium 2-ethylhexanoate.[4] |

| Hexane | Non-polar, Aliphatic | Ambient | Low to Sparingly Soluble | Used as an anti-solvent to induce precipitation during purification.[4] |

| Water | Polar Protic | Ambient | Insoluble | As is typical for metal soaps of this nature.[2][3] |

| Alcohols | Polar Protic | Ambient | Sparingly Soluble | Metal soaps, in general, tend to be more soluble in alcohols than in other non-polar solvents.[5][6] |

Note: The term "Soluble" indicates that the compound dissolves to a significant extent, but specific quantitative values have not been cited in the reviewed literature. Further experimental validation is recommended for precise applications.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol details a reliable gravimetric method for quantitatively determining the solubility of barium 2-ethylhexanoate in a specific organic solvent at a given temperature. This method is adapted from general procedures for determining the solubility of chemical substances.[7][8]

3.1 Materials and Equipment

-

Barium 2-ethylhexanoate (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Isothermal filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel with vacuum flask)

-

Drying oven

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Spatula and weighing paper

-

Desiccator

3.2 Experimental Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of solid barium 2-ethylhexanoate to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved. b. Accurately pipette a known volume of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature. e. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Isothermal Filtration: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. b. To separate the saturated solution from the undissolved solid, perform an isothermal filtration. This can be achieved by using a pre-warmed or pre-cooled (to the experimental temperature) syringe fitted with a solvent-compatible filter membrane (e.g., PTFE). c. Carefully draw a known volume of the supernatant (the clear saturated solution) into the syringe. d. Dispense the filtered saturated solution into a pre-weighed, clean, and dry collection vial.

-

Solvent Evaporation and Mass Determination: a. Record the exact mass of the collection vial containing the filtered saturated solution. b. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the barium 2-ethylhexanoate (a preliminary thermal stability analysis, such as TGA, is recommended). Ensure the oven is well-ventilated. c. Continue drying until a constant mass of the solid residue (barium 2-ethylhexanoate) is achieved. d. Cool the vial in a desiccator to room temperature before each weighing to prevent moisture absorption. e. Record the final constant mass of the vial with the dry solid.

3.3 Data Analysis and Calculation

-

Mass of the solute (m_solute):

-

m_solute = (Mass of vial + dry solid) - (Mass of empty vial)

-

-

Mass of the solvent (m_solvent):

-

Mass of saturated solution = (Mass of vial + filtered solution) - (Mass of empty vial)

-

m_solvent = Mass of saturated solution - m_solute

-

-

Solubility Calculation:

-

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

-

To express solubility in other units, such as g/100 mL of solvent, the density of the solvent at the experimental temperature is required:

-

Volume of solvent (V_solvent) = m_solvent / density_solvent

-

Solubility ( g/100 mL solvent) = (m_solute / V_solvent) * 100

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of the solubility of barium 2-ethylhexanoate.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

- 1. americanelements.com [americanelements.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Barium 2-ethylhexanoate | 2457-01-4 | Benchchem [benchchem.com]

- 4. Buy Barium 2-ethylhexanoate | 2457-01-4 [smolecule.com]

- 5. Solutions of soaps in organic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

Barium 2-ethylhexanoate CAS number 2457-01-4 properties

An In-depth Technical Guide to Barium 2-ethylhexanoate (CAS: 2457-01-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Barium 2-ethylhexanoate, a versatile organometallic compound. It covers its chemical and physical properties, synthesis methodologies, key applications in materials science, and essential safety and handling information.

Physicochemical Properties

Barium 2-ethylhexanoate, also known as Barium bis(2-ethylhexanoate) or Barium Octoate, is a metal carboxylate salt.[1][] While its appearance can vary depending on purity and formulation, it is often supplied as a viscous or straw-colored liquid.[3][4] However, the high-purity (98%) form has been described as fibers, powder, or crystals.[5] The compound is notable for its solubility in organic solvents, which is a key attribute for its use as a precursor in non-aqueous systems.[6]

All available quantitative data for Barium 2-ethylhexanoate is summarized in Table 1. It is important to note the significant discrepancies in the reported flash point values, which has critical safety implications. While some sources indicate a high flash point, several safety data sheets classify it or its solutions as flammable, suggesting a much lower flash point around 25-26°C.[1][4][7]

Table 1: Physicochemical Properties of Barium 2-ethylhexanoate

| Property | Value | Source(s) |

| CAS Number | 2457-01-4 | [5] |

| EC Number | 219-535-8 | [5] |

| Molecular Formula | C₁₆H₃₀BaO₄ | [][5] |

| Molecular Weight | 423.73 g/mol | [][5] |

| Melting Point | >300°C | [4] |

| Boiling Point | 228°C (at 760 mmHg) | - |

| Flash Point | 25°C, 26°C, 114°C (estimated) | [1][4][7],[8] |

| Vapor Pressure | 0.027 mmHg (at 25°C) | - |

| Water Solubility | 172 g/L (at 20°C) | [4] |

| Appearance | Straw-colored liquid; viscous liquid; fibers/powder/crystals | [3][4],[5] |

Synthesis Methodologies

Neutralization of a Barium Base

The most direct synthesis method involves the reaction of a basic barium compound, such as barium carbonate (BaCO₃) or barium hydroxide (Ba(OH)₂), with 2-ethylhexanoic acid.[9] When using barium carbonate, the reaction proceeds with the evolution of carbon dioxide gas and water, driving the reaction to completion.[9] This method is frequently used in commercial production.[9]

Caption: Workflow for the synthesis of Barium 2-ethylhexanoate.

Ligand Exchange Reactions

An alternative route is a ligand exchange (metathesis) reaction. This can be achieved by reacting a water-soluble barium salt, like barium chloride (BaCl₂), with the sodium salt of the organic acid, sodium 2-ethylhexanoate.[9] This method requires careful control of stoichiometry to ensure the complete precipitation of the sodium chloride byproduct, yielding the desired product.[9]

Applications in Research and Industry

Barium 2-ethylhexanoate is an important compound with diverse applications, primarily in materials science and industrial chemistry.

-

Heat Stabilizer: It is used as a metallic soap that acts as a heat stabilizer in PVC formulations, improving thermal resistance during processing.[]

-

Catalyst and Curing Agent: The compound serves as a catalyst in various chemical reactions, including polymerization, and as a curing agent for polyurethane and polyester resin systems.[][6]

-

Precursor for Advanced Materials: A significant application is its use as an organometallic precursor in Metal-Organic Deposition (MOD).[9] MOD is a non-vacuum, solution-based technique for creating high-quality thin films.[9] Barium 2-ethylhexanoate's good solubility makes it an ideal precursor for fabricating barium-containing electronic materials, such as ferroelectrics and superconductors.[5][9][10]

The general workflow for using Barium 2-ethylhexanoate in a Metal-Organic Deposition process is outlined below.

Caption: Generalized workflow for Metal-Organic Deposition (MOD).

Safety and Handling

Barium 2-ethylhexanoate is associated with significant health hazards and requires careful handling. It is classified as harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[1]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Signal Word | Danger | [8] | |

| Hazard Statements | H302 | Harmful if swallowed. | [11] |

| H332 | Harmful if inhaled. | [8] | |

| H360D | May damage the unborn child. | [8] | |

| H226 | Flammable liquid and vapour. | [1][11] | |

| Precautionary Statements | P201 | Obtain special instructions before use. | [7][8] |

| P210 | Keep away from heat, sparks, open flames. | [1][11] | |

| P261 | Avoid breathing mist/vapours/spray. | [7][11] | |

| P280 | Wear protective gloves/clothing/eye protection. | [7][8] | |

| P308+P313 | IF exposed or concerned: Get medical advice. | [8] | |

| P405 | Store locked up. | [7] |

Experimental Protocols for Safe Handling

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Keep the container tightly closed when not in use. Given the conflicting data, the substance should be treated as flammable; keep away from ignition sources.[1][11]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable and toxic materials.[4] Keep away from oxidizing agents and incompatible materials.[8]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or surface water.[8]

References

- 1. junopaints.com [junopaints.com]

- 3. 2457-01-4 CAS MSDS (BARIUM 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. BARIUM 2-ETHYLHEXANOATE CAS#: 2457-01-4 [amp.chemicalbook.com]

- 5. 2-エチルヘキサン酸バリウム 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. americanelements.com [americanelements.com]

- 7. BARIUM 2-ETHYLHEXANOATE - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.it [fishersci.it]

- 9. Barium 2-ethylhexanoate | 2457-01-4 | Benchchem [benchchem.com]

- 10. Barium 2-ethylhexanoate | 2457-01-4 | CAA45701 | Biosynth [biosynth.com]

- 11. shop.mega.de [shop.mega.de]

An In-depth Technical Guide to the Synthesis of Barium 2-ethylhexanoate from Barium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Barium 2-ethylhexanoate, a versatile organometallic compound with applications in various fields, including as a heat stabilizer, catalyst, and precursor for advanced materials. This document details the chemical principles, experimental procedures, and analytical characterization of this synthesis, tailored for a scientific audience.

Introduction

Barium 2-ethylhexanoate, with the chemical formula Ba(C₈H₁₅O₂)₂, is the barium salt of 2-ethylhexanoic acid. Its synthesis from barium hydroxide represents a straightforward and common acid-base neutralization reaction. This guide will focus on the reaction between barium hydroxide (or its octahydrate) and 2-ethylhexanoic acid, a widely used method for laboratory and industrial-scale production.

Chemical Reaction and Stoichiometry

The core of the synthesis is the reaction between barium hydroxide and two equivalents of 2-ethylhexanoic acid, yielding Barium 2-ethylhexanoate and water as the by-product. The stoichiometry of the reaction is crucial for achieving high yields and purity. A 1:2 molar ratio of barium hydroxide to 2-ethylhexanoic acid is essential.[1]

Reaction Scheme:

An excess of the carboxylic acid can lead to the formation of acidic salts or complicate the purification process, while an excess of barium hydroxide will result in an impure product containing unreacted starting material.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Barium Hydroxide Octahydrate | Ba(OH)₂·8H₂O | 315.46 | White solid | 12230-71-6 |

| 2-Ethylhexanoic Acid | C₈H₁₆O₂ | 144.21 | Colorless to light yellow liquid | 149-57-5 |

| Barium 2-ethylhexanoate | C₁₆H₃₀BaO₄ | 423.73 | White to off-white solid or viscous liquid[2][3] | 2457-01-4 |

Experimental Protocol

This section provides a detailed methodology for the synthesis of Barium 2-ethylhexanoate.

Materials and Equipment

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

2-Ethylhexanoic acid

-

Toluene (anhydrous)

-

Hexane

-

Dichloromethane

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent for azeotropic water removal

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add barium hydroxide octahydrate and anhydrous toluene.

-

Addition of 2-Ethylhexanoic Acid: While stirring, slowly add a stoichiometric amount (2 molar equivalents) of 2-ethylhexanoic acid to the flask.

-

Azeotropic Reflux: Heat the mixture to reflux (typically 80-120°C) with vigorous stirring.[4] The water formed during the reaction, along with the water of hydration from the barium hydroxide, will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is typically allowed to proceed for 4-8 hours.[4] The completion of the reaction can be monitored by the cessation of water collection in the trap.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. The toluene is then removed under reduced pressure using a rotary evaporator.

-

Isolation of Crude Product: The resulting residue is the crude Barium 2-ethylhexanoate, which may be a viscous liquid or a solid.

Purification by Recrystallization

-

Dissolution: Dissolve the crude product in a minimal amount of dichloromethane.

-

Precipitation: Slowly add hexane (approximately 3 volumes relative to dichloromethane) to the solution while stirring.[1] Barium 2-ethylhexanoate is less soluble in this mixed solvent system and will precipitate out.

-

Crystallization: Allow the mixture to stand, preferably at a reduced temperature (e.g., in an ice bath), to facilitate complete crystallization.

-

Filtration and Drying: Collect the purified white solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexane to remove any remaining impurities. Dry the product under vacuum to obtain pure Barium 2-ethylhexanoate.

Characterization

The identity and purity of the synthesized Barium 2-ethylhexanoate can be confirmed by various analytical techniques.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the formation of the barium salt. The spectrum of Barium 2-ethylhexanoate will show the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching band of the acid (around 1710 cm⁻¹). New characteristic strong absorption bands for the carboxylate anion (COO⁻) will appear.

Table 2: Expected FTIR Spectral Data for Barium 2-ethylhexanoate

| Wavenumber (cm⁻¹) | Assignment |

| ~2960, ~2930, ~2870 | C-H stretching vibrations of alkyl groups |

| ~1540 - 1580 | Asymmetric stretching vibration of the carboxylate (COO⁻) group |

| ~1410 - 1460 | Symmetric stretching vibration of the carboxylate (COO⁻) group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the 2-ethylhexanoate ligand. The absence of the acidic proton from the carboxylic acid in the ¹H NMR spectrum (typically >10 ppm) is a key indicator of salt formation.

Table 3: Expected ¹H NMR Spectral Data for the 2-ethylhexanoate Ligand

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~0.8-1.0 | Triplet | -CH₃ (terminal methyl groups) |

| ~1.2-1.7 | Multiplet | -CH₂- (methylene groups) |

| ~2.2-2.4 | Multiplet | -CH- (chiral center) |

Table 4: Expected ¹³C NMR Spectral Data for the 2-ethylhexanoate Ligand

| Chemical Shift (ppm) | Assignment |

| ~10-20 | -CH₃ carbons |

| ~20-40 | -CH₂- carbons |

| ~40-50 | -CH- carbon (chiral center) |

| ~180-185 | -COO⁻ carbon |

Logical Workflow and Diagrams

The synthesis and purification process can be visualized as a logical workflow.

Caption: Workflow for the synthesis and purification of Barium 2-ethylhexanoate.

The chemical transformation can be represented by the following reaction pathway diagram.

Caption: Chemical reaction pathway for the synthesis of Barium 2-ethylhexanoate.

Conclusion

This technical guide outlines a reliable and well-established method for the synthesis of Barium 2-ethylhexanoate from barium hydroxide and 2-ethylhexanoic acid. By carefully controlling the stoichiometry and reaction conditions, and by employing appropriate purification techniques, a high-purity product can be obtained. The provided experimental protocol and characterization data serve as a valuable resource for researchers and scientists working with this important organometallic compound.

References

An In-depth Technical Guide to the Synthesis of Barium 2-Ethylhexanoate from Barium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between barium carbonate (BaCO₃) and 2-ethylhexanoic acid (C₈H₁₆O₂) to produce barium 2-ethylhexanoate (Ba(C₈H₁₅O₂)₂). This synthesis is a significant process in various industrial applications, including the production of PVC heat stabilizers, catalysts, and precursors for advanced materials.[1]

Core Reaction and Stoichiometry

The fundamental reaction involves the neutralization of the basic barium carbonate with the carboxylic acid, 2-ethylhexanoic acid. This process yields barium 2-ethylhexanoate, water, and carbon dioxide gas.[2] The evolution of carbon dioxide is a key visual indicator that the reaction is proceeding.[2]

The balanced chemical equation for this reaction is:

BaCO₃ + 2 C₈H₁₆O₂ → Ba(C₈H₁₅O₂)₂ + H₂O + CO₂

This stoichiometry dictates a 1:2 molar ratio between barium carbonate and 2-ethylhexanoic acid for a complete reaction.

Experimental Protocol: A Representative Synthesis

While specific industrial protocols are often proprietary, the following detailed methodology is a representative procedure synthesized from publicly available literature and patents. It is intended to serve as a practical starting point for laboratory-scale synthesis.

Materials:

-

Barium Carbonate (BaCO₃), fine powder

-

2-Ethylhexanoic Acid (C₈H₁₆O₂)

-

Toluene or Xylene (as solvent)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (for azeotropic removal of water)

-

Heating mantle with magnetic stirrer

-

Thermometer or thermocouple

-

Gas inlet for nitrogen

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the reflux condenser (equipped with a Dean-Stark trap), a thermometer, and a gas inlet. Ensure all glassware is dry.

-

Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere, which is particularly important if side reactions are a concern at elevated temperatures.

-

Charging Reactants: To the flask, add a stoichiometric amount of barium carbonate (1 mole equivalent) and 2-ethylhexanoic acid (2 mole equivalents). Add a suitable volume of an organic solvent such as toluene or xylene to facilitate mixing and heat transfer. The solvent also aids in the azeotropic removal of the water byproduct.

-

Heating and Reflux: Begin stirring the mixture and gradually heat the flask to the reflux temperature of the chosen solvent. An optimal reaction temperature is reported to be approximately 150°C.[3]

-

Water Removal: The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. The reaction is driven to completion by the continuous removal of water.

-

Monitoring Progress: The reaction progress can be monitored by the cessation of carbon dioxide evolution and the complete collection of the theoretical amount of water in the Dean-Stark trap.

-

Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, barium 2-ethylhexanoate, is soluble in many organic solvents.[4] The final product may be a viscous liquid or a solid depending on the concentration and purity.[5]

-

Purification (Optional): If necessary, the product can be purified. Techniques such as solvent extraction are employed to remove unreacted starting materials and other impurities.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactants, products, and reaction conditions.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Barium Carbonate | BaCO₃ | 197.34 | White powder |

| 2-Ethylhexanoic Acid | C₈H₁₆O₂ | 144.21 | Colorless viscous oil |

| Barium 2-Ethylhexanoate | Ba(C₈H₁₅O₂)₂ | 423.73 | White to off-white solid or viscous liquid |

Table 2: Typical Reaction Parameters

| Parameter | Value/Range | Notes |

| Stoichiometric Ratio (BaCO₃:C₈H₁₆O₂) | 1:2 (molar) | Based on the balanced chemical equation. |

| Temperature | ~150°C (optimal) | Can range from 60-100°C under reflux in toluene.[6] |

| Solvent | Toluene, Xylene | Facilitates azeotropic water removal. |

| Reaction Time | Variable | Dependent on scale, temperature, and efficiency of water removal. |

| Yield | 80-90% | Reported for similar toluene-mediated carboxylation reactions.[6] |

Product Characterization

The successful synthesis of barium 2-ethylhexanoate can be confirmed through various analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the final product and to confirm the absence of starting materials. The spectrum of barium 2-ethylhexanoate will show characteristic peaks for the carboxylate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to elucidate the structure of the 2-ethylhexanoate ligand and confirm the purity of the compound.[2]

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the product. Barium 2-ethylhexanoate is known to decompose to barium carbonate at approximately 350°C.[7]

Visualizing the Process and Logic

Diagram 1: Synthesis Workflow

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Barium 2-ethylhexanoate | 2457-01-4 | Benchchem [benchchem.com]

- 3. Barium 2-ethylhexanoate | 2457-01-4 | CAA45701 | Biosynth [biosynth.com]

- 4. americanelements.com [americanelements.com]

- 5. 2-エチルヘキサン酸バリウム 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy Barium 2-ethylhexanoate | 2457-01-4 [smolecule.com]

- 7. my.che.utah.edu [my.che.utah.edu]

Spectroscopic Analysis of Barium 2-ethylhexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Barium 2-ethylhexanoate, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization of metal carboxylates.

Introduction to Barium 2-ethylhexanoate

Barium 2-ethylhexanoate is an organometallic compound where barium, an alkaline earth metal, is coordinated to two 2-ethylhexanoate ligands. It is used in various industrial applications, including as a stabilizer for PVC, a drier for paints and varnishes, and a precursor for the synthesis of barium-containing materials. Accurate characterization of its molecular structure and purity is crucial for its effective application. Spectroscopic techniques like FTIR and NMR are powerful tools for this purpose, providing detailed information about the compound's functional groups, bonding, and molecular structure.

FTIR Spectroscopic Analysis

FTIR spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. For Barium 2-ethylhexanoate, the most informative region in the FTIR spectrum is that of the carboxylate group (COO⁻) vibrations.

Key Spectral Features

The coordination of the 2-ethylhexanoate ligand to the barium cation results in characteristic absorption bands. The positions of the antisymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are particularly sensitive to the nature of the metal-carboxylate bond.

Based on data for analogous alkaline earth metal carboxylates, the following table summarizes the expected FTIR absorption bands for Barium 2-ethylhexanoate.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H asymmetric stretching | 2955 - 2965 | Strong |

| C-H symmetric stretching | 2855 - 2875 | Strong |

| Carboxylate (COO⁻) antisymmetric stretching (νₐₛ) | 1510 - 1560 | Strong |

| Carboxylate (COO⁻) symmetric stretching (νₛ) | 1400 - 1420 | Strong |

| C-H bending | 1375 - 1465 | Medium |

| C-C stretching | 1000 - 1200 | Medium-Weak |

The difference (Δν) between the antisymmetric and symmetric stretching frequencies of the carboxylate group can provide insights into the coordination mode of the ligand. A larger separation is typically observed for monodentate coordination, while a smaller separation is characteristic of bidentate or bridging coordination.

Experimental Protocol for FTIR Analysis

A common and effective method for analyzing solid or viscous liquid samples like Barium 2-ethylhexanoate is Attenuated Total Reflectance (ATR)-FTIR.

Instrumentation:

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the Barium 2-ethylhexanoate sample directly onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of Barium 2-ethylhexanoate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the 2-ethylhexanoate ligand and their connectivity. The chemical shifts are influenced by the electron-withdrawing effect of the carboxylate group.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (terminal) | 0.8 - 1.0 | Triplet | 6H |

| CH₂ (chain) | 1.2 - 1.7 | Multiplet | 8H |

| CH (chiral center) | 2.2 - 2.4 | Multiplet | 2H |

| CH₂ (ethyl group) | 1.4 - 1.7 | Multiplet | 4H |

| CH₃ (ethyl group) | 0.8 - 1.0 | Triplet | 6H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the 2-ethylhexanoate ligand.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (carboxylate) | 180 - 185 |

| CH (chiral center) | 45 - 50 |

| CH₂ (chain) | 25 - 35 |

| CH₂ (ethyl group) | 20 - 30 |

| CH₃ (terminal) | 10 - 15 |

| CH₃ (ethyl group) | 10 - 15 |

Experimental Protocol for NMR Analysis

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of Barium 2-ethylhexanoate in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of Barium 2-ethylhexanoate.

Conclusion

FTIR and NMR spectroscopy are indispensable techniques for the comprehensive characterization of Barium 2-ethylhexanoate. FTIR provides rapid confirmation of the carboxylate functional group and insights into the metal-ligand bonding, while ¹H and ¹³C NMR deliver precise information about the molecular structure of the organic ligand. The detailed experimental protocols and expected spectral data presented in this guide offer a solid foundation for researchers and professionals working with this and related metal carboxylate compounds. The application of these techniques ensures the quality and consistency of Barium 2-ethylhexanoate for its various applications.

Methodological & Application

Application Notes and Protocols: Barium 2-ethylhexanoate as a Precursor for Thin-Film Superconductors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Barium 2-ethylhexanoate in the fabrication of high-temperature superconducting thin films, with a primary focus on Yttrium Barium Copper Oxide (YBCO). The methodologies outlined are based on the Metal-Organic Decomposition (MOD) technique, a cost-effective and scalable non-vacuum approach for producing high-quality superconducting films.

Introduction to Barium 2-ethylhexanoate in Superconductor Synthesis

Barium 2-ethylhexanoate, an organometallic compound, serves as a crucial precursor for introducing barium into complex oxide thin films. Its solubility in various organic solvents and its ability to decompose cleanly at elevated temperatures make it an ideal candidate for solution-based deposition techniques like MOD. In the context of YBCO (YBa₂Cu₃O₇-δ) superconductors, Barium 2-ethylhexanoate is combined with yttrium and copper precursors to form a homogeneous solution that can be deposited onto a substrate to create a thin film. Subsequent thermal processing removes the organic components and facilitates the crystallization of the desired superconducting phase.

The primary advantage of using Barium 2-ethylhexanoate in a MOD process is the precise stoichiometric control and the ability to produce uniform, large-area films without the need for expensive high-vacuum equipment.

Experimental Protocols

This section details the key experimental procedures for the preparation of YBCO thin-film superconductors using a precursor solution containing Barium 2-ethylhexanoate.

Precursor Solution Preparation

A typical precursor solution for YBCO involves the dissolution of yttrium, barium, and copper precursors in a suitable solvent system.

Materials:

-

Yttrium (III) 2-ethylhexanoate

-

Barium 2-ethylhexanoate

-

Copper (II) 2-ethylhexanoate

-

Solvent: Toluene, Xylene, or a mixture of Pyridine and Propionic Acid

Protocol:

-

Individually weigh the yttrium, barium, and copper 2-ethylhexanoate precursors in a stoichiometric ratio of 1:2:3.

-

In a clean, dry glass vial, dissolve the weighed precursors in the chosen solvent. The total metal concentration in the solution is typically in the range of 0.1 to 1.0 M.

-

Stir the mixture at room temperature using a magnetic stirrer until all precursors are completely dissolved, resulting in a clear, homogeneous solution. This may take several hours.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.

-

The precursor solution is now ready for the deposition process.

Thin-Film Deposition: Spin Coating

Spin coating is a widely used technique for depositing uniform thin films from a solution onto a flat substrate.

Equipment and Materials:

-

Spin Coater

-

Substrate (e.g., single-crystal (100) LaAlO₃, SrTiO₃, or MgO)

-

YBCO precursor solution

-

Pipette

Protocol:

-

Clean the substrate thoroughly by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate with a stream of nitrogen gas.

-

Place the cleaned substrate on the vacuum chuck of the spin coater.

-

Dispense a small amount of the YBCO precursor solution onto the center of the substrate using a pipette, ensuring the entire surface is covered.

-

Start the spin coater. A typical two-step program is used:

-

Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.

-

Step 2 (Thinning): 3000-6000 rpm for 30-60 seconds to achieve the desired film thickness.

-

-

After the spin coating process is complete, the coated substrate is carefully removed from the chuck.

Thermal Processing: Annealing

The annealing process is critical for the decomposition of the organic components and the crystallization of the YBCO superconducting phase. This is typically a multi-step process involving a low-temperature pyrolysis followed by a high-temperature crystallization anneal.

Equipment:

-

Tube furnace with programmable temperature control and gas flow capabilities.

Protocol:

-

Pyrolysis: Place the coated substrate in the tube furnace. Heat the substrate to a temperature between 400°C and 500°C at a slow ramp rate (e.g., 1-5 °C/min) in an oxygen or air atmosphere. Hold at this temperature for 1-2 hours to ensure the complete removal of organic components.

-

Crystallization Anneal: Increase the temperature to the crystallization temperature, typically between 750°C and 900°C, at a ramp rate of 10-25 °C/min. The annealing is performed in a controlled atmosphere of flowing oxygen or a mixture of a noble gas and oxygen. The duration of this high-temperature anneal can range from 30 minutes to several hours.

-

Oxygenation: After the high-temperature anneal, it is crucial to slowly cool the film in a pure oxygen atmosphere to ensure the proper oxygen stoichiometry (δ ≈ 0.1) for optimal superconducting properties. A typical cooling profile involves holding the temperature at around 450-550°C for several hours before slowly cooling to room temperature.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis of YBCO thin films using Barium 2-ethylhexanoate as a precursor.

Table 1: Precursor Solution and Spin Coating Parameters

| Parameter | Typical Value | Range |

| Precursor Solution | ||

| Y:Ba:Cu Molar Ratio | 1:2:3 | - |

| Total Metal Concentration | 0.5 M | 0.1 - 1.0 M |

| Solvent | Toluene/Pyridine | Toluene, Xylene, Pyridine/Propionic Acid |

| Spin Coating | ||

| Spreading Speed | 500 rpm | 500 - 1000 rpm |

| Spreading Time | 10 s | 5 - 10 s |

| Thinning Speed | 4000 rpm | 3000 - 6000 rpm |

| Thinning Time | 60 s | 30 - 60 s |

| Resulting Film Thickness | ~200 nm | 100 - 500 nm |

Table 2: Annealing Parameters and Superconducting Properties

| Parameter | Typical Value | Range |

| Thermal Processing | ||

| Pyrolysis Temperature | 450 °C | 400 - 500 °C |

| Pyrolysis Time | 1 hour | 1 - 2 hours |

| Crystallization Temperature | 840 °C | 750 - 900 °C |

| Crystallization Time | 2 hours | 0.5 - 4 hours |

| Oxygenation Temperature | 500 °C | 450 - 550 °C |

| Oxygenation Time | 4 hours | 2 - 8 hours |

| Superconducting Properties | ||

| Critical Temperature (Tc) | 90 K | 88 - 92 K |

| Critical Current Density (Jc) at 77K | >1 MA/cm² | 1 - 5 MA/cm² |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the fabrication of YBCO thin-film superconductors using the Metal-Organic Decomposition (MOD) method with Barium 2-ethylhexanoate as a precursor.

Decomposition Pathway of Barium 2-ethylhexanoate

The thermal decomposition of Barium 2-ethylhexanoate is a critical step in the formation of the BaO component of the YBCO superconductor. The following diagram illustrates a plausible decomposition pathway.

Conclusion

Barium 2-ethylhexanoate is a versatile and effective precursor for the fabrication of high-quality YBCO superconducting thin films via the Metal-Organic Decomposition method. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize their thin-film synthesis processes. The key to achieving excellent superconducting properties lies in the careful control of the precursor solution chemistry, the deposition parameters, and, most importantly, the multi-step annealing profile. The provided workflows and decomposition pathway diagrams offer a clear visual guide to the experimental process and underlying chemical transformations.

Application Notes and Protocols for Metal-Organic Deposition (MOD) using Barium 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Deposition (MOD) is a versatile and cost-effective non-vacuum technique for depositing thin films of inorganic materials. This method involves the use of metal-organic precursors, such as Barium 2-ethylhexanoate, dissolved in a suitable solvent to create a coating solution. The solution is then applied to a substrate, typically via spin-coating, followed by a series of heat treatments. These thermal processes first evaporate the solvent and then decompose the organic ligands, resulting in the desired inorganic film.

Barium 2-ethylhexanoate is a preferred precursor for the deposition of barium-containing thin films due to its excellent solubility in various organic solvents and its ability to produce high-quality films.[1] This document provides detailed application notes and experimental protocols for the deposition of thin films using Barium 2-ethylhexanoate. The primary application discussed is the formation of barium oxide (BaO) and its intermediate, barium carbonate (BaCO3), which are crucial steps in the synthesis of more complex materials like barium titanate (BaTiO3).

Experimental Protocols

Precursor Solution Preparation

The preparation of a stable and homogeneous precursor solution is critical for achieving uniform thin films. The concentration of Barium 2-ethylhexanoate in the solution directly influences the thickness and quality of the deposited film.

Materials:

-

Barium 2-ethylhexanoate ([CH₃(CH₂)₃CH(C₂H₅)CO₂]₂Ba)

-

Solvent (e.g., xylene, n-butanol, or a mixture of organic solvents)

-

Beakers

-

Magnetic stirrer and stir bars

-

Syringe filters (0.2 µm pore size)

Protocol:

-

Weigh the desired amount of Barium 2-ethylhexanoate powder.

-

In a clean beaker, add the appropriate volume of the chosen solvent.

-

While stirring the solvent with a magnetic stirrer, slowly add the Barium 2-ethylhexanoate powder.

-

Continue stirring the solution at room temperature until the precursor is completely dissolved, which may take several hours.

-

For enhanced purity and to remove any particulate matter, filter the solution using a syringe filter with a 0.2 µm pore size before use.

-

Store the precursor solution in a tightly sealed container in a cool, dark place.

Table 1: Example Precursor Solution Compositions

| Precursor Concentration (M) | Solvent System | Notes |

| 0.1 - 0.5 | Xylene | A common solvent providing good solubility. |

| 0.2 | n-Butanol | Often used in combination with other solvents to adjust viscosity. |

| Equimolar mixture with a titanium precursor | Organic solvent | For the synthesis of BaTiO3 thin films.[2] |

Substrate Cleaning

Proper substrate cleaning is essential to ensure good adhesion and uniformity of the deposited film. The following protocol is a general guideline and can be adapted for different substrate materials (e.g., silicon wafers, fused silica, MgO).

Materials:

-

Substrates

-

Acetone (reagent grade)

-

Isopropyl alcohol (reagent grade)

-

Deionized water

-

Nitrogen gas (high purity)

-

Ultrasonic bath

-

Beakers

Protocol:

-

Place the substrates in a beaker filled with acetone.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Remove the substrates and rinse them thoroughly with deionized water.

-

Place the substrates in a beaker filled with isopropyl alcohol and sonicate for another 15 minutes.

-

Rinse the substrates again with deionized water.

-

Dry the substrates using a stream of high-purity nitrogen gas.

-

For silicon substrates, an additional step of UV-ozone treatment or a piranha etch (a mixture of sulfuric acid and hydrogen peroxide) can be performed to create a hydrophilic surface.

Spin-Coating Deposition

Spin-coating is a widely used technique for depositing uniform thin films from a liquid precursor. The final film thickness is primarily determined by the solution viscosity and the spin speed.

Materials:

-

Cleaned substrates

-

Precursor solution

-

Spin-coater

-

Pipettes

Protocol:

-

Place a cleaned substrate onto the vacuum chuck of the spin-coater and ensure it is centered.

-

Dispense a sufficient amount of the precursor solution onto the center of the substrate to cover a significant portion of the surface.

-

Start the spin-coating program. A typical two-step program is used:

-

Step 1 (Spreading): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.

-

Step 2 (Thinning): A higher spin speed (e.g., 2000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.

-

-

After the spin-coating process is complete, carefully remove the substrate from the chuck.

Table 2: Spin-Coating Parameters and Resulting Film Thickness

| Spin Speed (rpm) | Spin Time (s) | Precursor Concentration (M) | Solvent | Resulting Film Thickness (nm) |

| 2000 | 30 | Not specified | Not specified | Not specified |

| 3000 | 30 | Not specified | Not specified | Thinner than at 2000 rpm |

| 4000 | 30 | Not specified | Not specified | Thinnest among the examples |

Note: The exact film thickness is highly dependent on the precursor solution's viscosity and solvent evaporation rate. The trend is that higher spin speeds result in thinner films.

Thermal Annealing

The as-deposited film is an amorphous organic-inorganic composite. A multi-step annealing process is required to remove the organic components and crystallize the desired inorganic phase.

Materials:

-

Spin-coated substrates

-

Tube furnace or rapid thermal annealing (RTA) system with controlled atmosphere capabilities.

Protocol:

-

Pyrolysis (Drying and Organic Removal):

-

Place the spin-coated substrates on a clean quartz holder and insert them into the furnace.

-

Heat the substrates to a temperature between 300°C and 500°C in an air or oxygen atmosphere. A slow ramp rate (e.g., 5-10°C/min) is recommended to avoid film cracking.

-

Hold at the peak temperature for a sufficient time (e.g., 15-30 minutes) to ensure complete removal of organic residues. At around 300°C, Barium 2-ethylhexanoate decomposes to form barium carbonate (BaCO₃).[2]

-

-

Crystallization (High-Temperature Annealing):

-

After pyrolysis, increase the temperature to the final annealing temperature. For the formation of crystalline BaO, higher temperatures are required. For the synthesis of BaTiO₃ from a mixed precursor, temperatures around 600°C to 700°C are necessary for the solid-state reaction between BaCO₃ and TiO₂ to occur.[2]

-

The annealing atmosphere (e.g., air, oxygen, nitrogen) will influence the final film composition and properties.

-

Hold at the crystallization temperature for an extended period (e.g., 1-2 hours) to promote grain growth and improve crystallinity.

-

Cool the furnace down to room temperature at a controlled rate.

-

Table 3: Annealing Profile for MOD of Barium-based Films

| Step | Temperature (°C) | Ramp Rate (°C/min) | Dwell Time (min) | Atmosphere | Purpose |

| Pyrolysis | 300 - 500 | 5 - 10 | 15 - 30 | Air / O₂ | Removal of organic ligands, formation of BaCO₃ intermediate.[2] |